

Application Notes and Protocols for Formylation Reactions with Cyanomethyl Formate

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Compound of Interest

Compound Name: Cyanomethyl formate

Cat. No.: B125958

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These application notes provide a detailed overview and experimental protocols for the use of **cyanomethyl formate** as a versatile and efficient reagent for the formylation of amines and alcohols. This reagent offers a convenient method for introducing a formyl group under mild and neutral conditions, making it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Introduction

Cyanomethyl formate is an accessible and relatively stable formylating agent. It allows for the direct formylation of a wide range of substrates, including aliphatic and aromatic amines, as well as primary and secondary alcohols. The reactions typically proceed in moderate to high yields. A key advantage of this reagent is the ability to achieve chemoselective N-formylation in the presence of hydroxyl groups under neutral conditions. For less reactive substrates, such as nitroanilines and alcohols, the addition of a catalytic amount of imidazole promotes the reaction.^{[1][2]}

Data Presentation

The following tables summarize the quantitative data for the formylation of various amines and alcohols using **cyanomethyl formate**.

Table 1: N-Formylation of Amines with **Cyanomethyl Formate**^[1]

Entry	Amine Substrate	Product	Reaction Time (h)	Yield (%)
1	Aniline	N-Phenylformamid e	0.5	95
2	p-Toluidine	N-(p-Tolyl)formamide	0.5	96
3	p-Anisidine	N-(p-Methoxyphenyl)formamide	0.5	98
4	p-Chloroaniline	N-(p-Chlorophenyl)formamide	0.5	94
5	Benzylamine	N-Benzylformamide	0.25	92
6	Cyclohexylamine	N-Cyclohexylformamide	0.25	85
7	p-Nitroaniline	N-(p-Nitrophenyl)formamide	24	69
8	m-Nitroaniline	N-(m-Nitrophenyl)formamide	24	60
9	Piperidine	N-Formylpiperidine	0.25	90
10	Morpholine	N-Formylmorpholine	0.25	93
11	Ethanolamine	N-(2-Hydroxyethyl)formamide	0.5	88

amide

*Reaction conducted at 75°C in the presence of a catalytic amount of imidazole.

Table 2: O-Formylation of Alcohols with **Cyanomethyl Formate** in the Presence of Imidazole[1]

Entry	Alcohol Substrate	Product	Reaction Time (h)	Yield (%)
1	Benzyl alcohol	Benzyl formate	24	93
2	n-Butanol	n-Butyl formate	24	85
3	Cyclohexanol	Cyclohexyl formate	48	75
4	1-Octanol	1-Octyl formate	24	88
5	(R)-(-)-2-Octanol	(R)-(-)-2-Octyl formate	48	78

Experimental Protocols

1. Synthesis of **Cyanomethyl Formate**[1]

This protocol is a modified procedure for the preparation of the formylating agent.

- Materials:
 - Potassium formate (16.8 g, 0.2 mol)
 - Anhydrous sulfolane (30 ml)
 - Chloroacetonitrile (15.1 g, 0.2 mol)
- Procedure:
 - Suspend potassium formate in anhydrous sulfolane.

- Add chloroacetonitrile dropwise to the suspension while stirring.
- Heat the mixture to 80°C for 2 hours.
- Cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water.
- Thoroughly crush the resulting solid, isolate it by suction, wash with a small amount of water, and dry under a vacuum.

2. General Procedure for N-Formylation of Amines[[1](#)]

- Materials:

- Amine (1 equivalent)
- **Cyanomethyl formate** (1.1 equivalents)

- Procedure:

- Dissolve the amine in a suitable solvent (e.g., THF, acetonitrile).
- Add **cyanomethyl formate** to the solution at room temperature. Aliphatic and most aromatic amines will result in an exothermic reaction.
- Stir the reaction mixture for the time indicated in Table 1.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting formamide by recrystallization or column chromatography.

3. Procedure for N-Formylation of Nitroanilines[[1](#)]

- Materials:

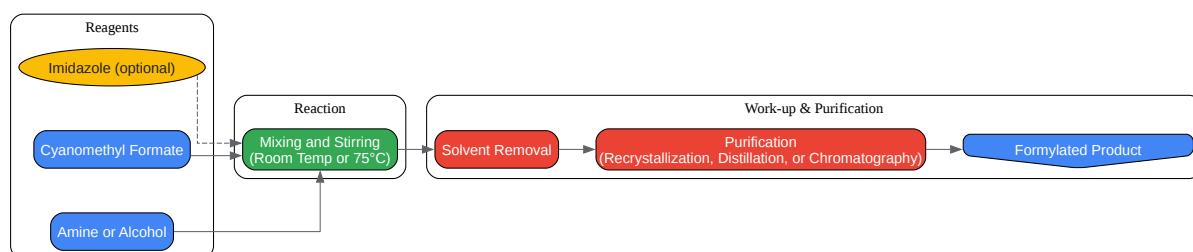
- Nitroaniline (1 equivalent)

- **Cyanomethyl formate** (1.1 equivalents)
- Imidazole (catalytic amount)
- Procedure:
 - Combine the nitroaniline, **cyanomethyl formate**, and a catalytic amount of imidazole.
 - Heat the mixture to 75°C for 24 hours.
 - Monitor the reaction by TLC.
 - After cooling to room temperature, purify the product by appropriate methods (e.g., column chromatography).

4. Typical Procedure for O-Formylation of Alcohols[1]

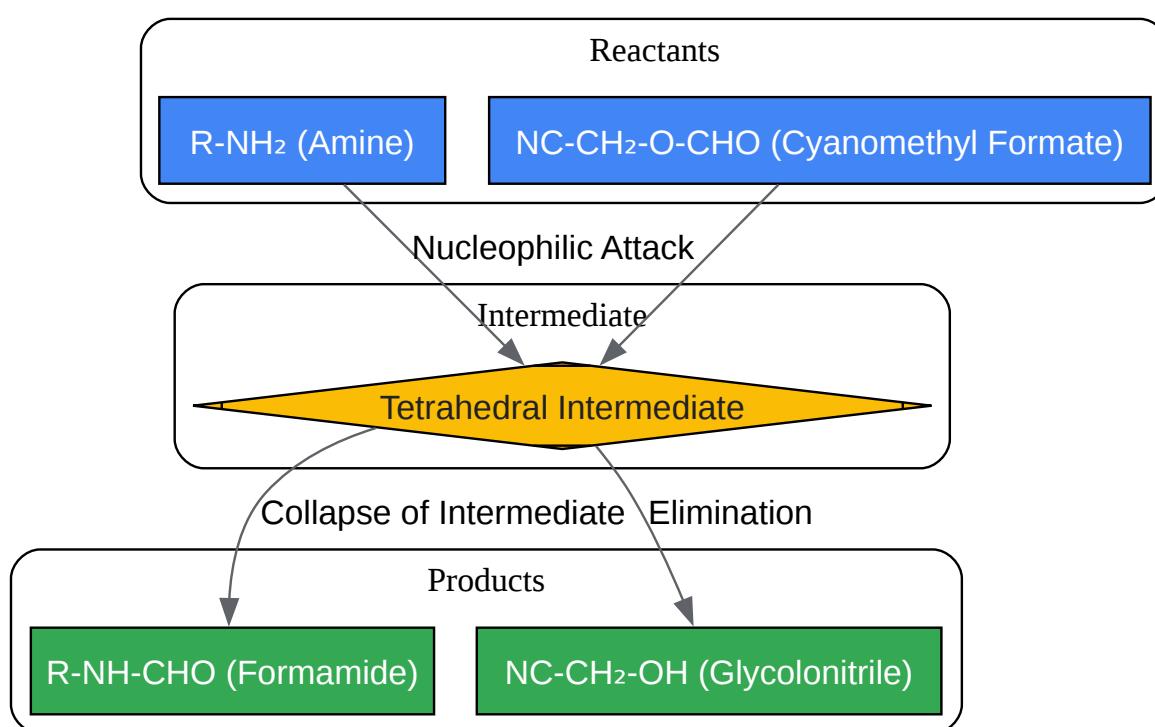
- Materials:
 - Alcohol (e.g., n-butanol, 11.1 g, 0.15 mol)
 - **Cyanomethyl formate** (14.0 g, 0.165 mol)
 - Imidazole (catalytic amount)
- Procedure:
 - Mix the alcohol, **cyanomethyl formate**, and a catalytic amount of imidazole.
 - Stir the mixture at room temperature for the time indicated in Table 2.
 - Monitor the reaction progress by TLC.
 - Upon completion, purify the resulting alkyl formate by distillation or column chromatography.

Visualizations



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Caption: Experimental workflow for formylation.



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Caption: Proposed reaction mechanism for N-formylation.

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References

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